Enantiomeric Specificity: D-Arginine vs. L-Arginine Isomer for Stereochemical Integrity
Boc-D-Arg(NO2)-OH is the D-enantiomer, as confirmed by its specific optical rotation of [α]D²⁰ = +7.0 ± 2º (c=1 in DMF) . This contrasts with the L-isomer, Boc-Arg(NO2)-OH (CAS 2188-18-3), which exhibits an optical rotation of approximately [α]D²⁰ = -7.0º . The quantitative difference in optical rotation ensures the correct stereochemical incorporation into peptides, a critical factor for biological activity.
| Evidence Dimension | Optical Rotation |
|---|---|
| Target Compound Data | [α]D²⁰ = +7.0 ± 2º (c=1 in DMF) |
| Comparator Or Baseline | Boc-Arg(NO2)-OH (L-isomer): [α]D²⁰ ≈ -7.0º (c=1 in DMF) |
| Quantified Difference | Opposite sign of rotation; approximately 14º total difference |
| Conditions | c=1 in dimethylformamide (DMF) at 20°C |
Why This Matters
Using the correct enantiomer is non-negotiable for synthesizing peptides with the intended three-dimensional structure and biological function.
